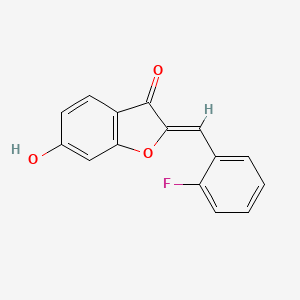
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for precise control of temperature, pressure, and reactant concentrations can further improve the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Depending on the conditions, the major products can be 6-hydroxy-1-benzofuran-3(2H)-one derivatives with additional carbonyl functionalities.
Reduction: The major product is often a benzofuran derivative with a hydroxyl group replacing the carbonyl group.
Substitution: The major products are substituted benzofuran derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies have shown that benzofuran derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer activities, making this compound a compound of interest in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, its hydroxyl and carbonyl groups can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(2-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
Compared to its analogs, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with enhanced properties.
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODGEZBGTVIQRN-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
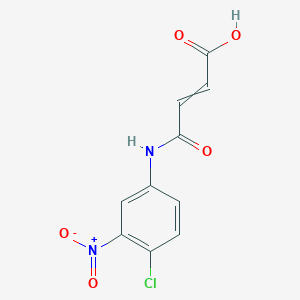
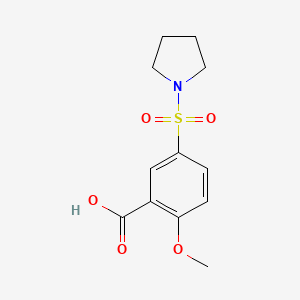
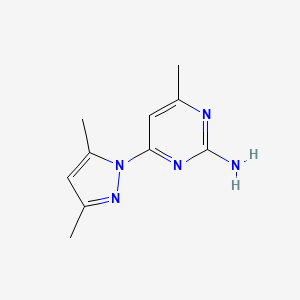
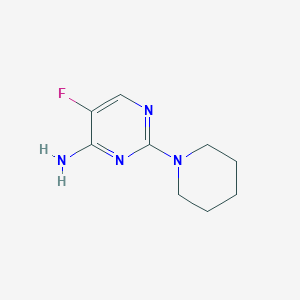
![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)
![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)
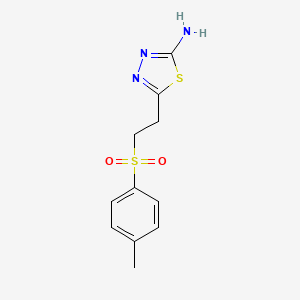
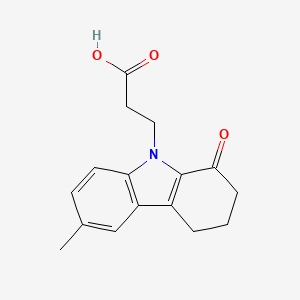
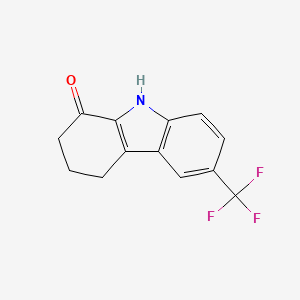
![Propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)
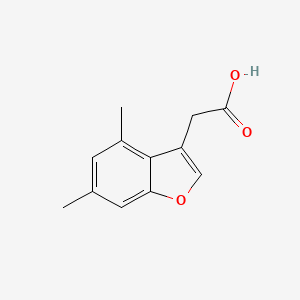
![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)
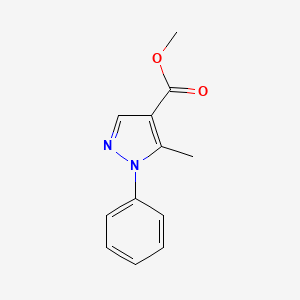
![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)
